The synthesis of BAY 55-9837 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of the peptide chain. The compound's amino acid sequence is crucial for its receptor selectivity and biological activity. The synthesis process typically includes:
The synthetic process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve optimal yields and purity. The final product is often lyophilized for stability and ease of handling.
BAY 55-9837 has a complex molecular structure characterized by a specific sequence of amino acids that define its function as a VPAC2 receptor agonist. The molecular formula can be represented as , with a molecular weight of approximately 3,743 Da.
The structural analysis reveals that BAY 55-9837 contains several key functional groups that facilitate its interaction with the VPAC2 receptor, including hydrophilic regions that enhance solubility and bioavailability .
BAY 55-9837 primarily engages in receptor-mediated reactions upon administration. Its mechanism involves binding to the VPAC2 receptor, leading to downstream signaling cascades that promote insulin secretion from pancreatic beta cells.
The compound's efficacy can be evaluated through various assays, including cAMP accumulation assays, which measure the activation of intracellular signaling pathways following receptor engagement. The selectivity profile indicates an EC50 value of approximately 0.4 nM for VPAC2, with significantly higher values for VPAC1 (>1000 nM) and PAC1 (100 nM) receptors .
The mechanism of action for BAY 55-9837 involves:
Experimental studies have demonstrated that treatment with BAY 55-9837 results in significant increases in insulin release during glucose tolerance tests in animal models, indicating its potential effectiveness in managing diabetes .
BAY 55-9837 is typically presented as a white to off-white powder when lyophilized. It is soluble in water and physiological saline, which facilitates its administration in experimental settings.
Key chemical properties include:
BAY 55-9837 has several scientific applications:
The VPAC2 receptor, a class B G protein-coupled receptor (GPCR), exhibits high affinity for vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating polypeptide (PACAP). Upon agonist binding, VPAC2 primarily couples to Gαs proteins, stimulating adenylyl cyclase and elevating intracellular cyclic AMP (cAMP) levels. This cascade activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC), regulating gene transcription and cellular metabolism [4] [7]. Beyond cAMP, VPAC2 engages alternative pathways:
Table 1: VPAC2 Receptor Signaling Pathways
Primary Pathway | Downstream Effectors | Biological Outcomes |
---|---|---|
Gαs/cAMP/PKA | CREB transcription factor | Anti-inflammatory actions; insulin secretion |
p38 MAPK | MAPK14, mRNA-stabilizing proteins | SMN protein upregulation; neuronal survival |
Gαq/PLC/IP3 | Intracellular Ca²⁺ release | Smooth muscle relaxation; hormone release |
Physiologically, VPAC2 is expressed in the pancreas, brain, immune organs, and vascular endothelium. It regulates:
VPAC2’s role in critical physiological systems makes it a compelling therapeutic target:
Metabolic Disorders:In type 2 diabetes, VPAC2 activation enhances glucose-stimulated insulin secretion without causing hypoglycemia, as insulin release remains glucose-dependent. This receptor also improves glucose disposal in peripheral tissues, addressing insulin resistance [3] [6] [10]. Studies in human pancreatic islets confirm that VPAC2 agonists like BAY 55-9837 amplify insulin release by 2–3 fold at stimulatory glucose concentrations [6].
Neurological Disorders:
Autoimmune Diseases:VPAC2 signaling shifts T-cell responses toward anti-inflammatory Th2 phenotypes (e.g., IL-4, IL-10) and away from pro-inflammatory Th1/Th17 pathways. This balances immune responses in conditions like multiple sclerosis [1] [4].
Table 2: Therapeutic Rationale for VPAC2 Targeting
Disease Category | Key Mechanisms | Preclinical Evidence |
---|---|---|
Type 2 Diabetes | Glucose-dependent insulin secretion; improved glucose disposal | Human islet studies; GK rat models [3] [6] |
Spinal Muscular Atrophy | p38-mediated SMN protein upregulation | 2-fold SMN increase in neurons; extended survival in SMAΔ7 mice [5] [8] |
Autoimmune Encephalomyelitis | Treg expansion; Th2 cytokine promotion | Reduced CNS inflammation in EAE [1] |
Diabetic Complications | Altered neurovascular responses | Increased hemorrhage in stroke models [2] |
BAY 55-9837 is a synthetic 31-amino-acid peptide (HSDAVFTDNYTRLRKQVAAKKYLQSIKNKRY-NH₂) developed as the first highly selective VPAC2 agonist. Its discovery emerged from structure-activity studies of VIP, aiming to overcome limitations of natural peptides, such as enzymatic degradation and receptor promiscuity [3] [6] [10].
Key Pharmacological Properties:
Research Milestones:
BAY 55-9837 remains a paradigmatic tool compound for probing VPAC2 biology. Its development underscores the importance of receptor selectivity in translating GPCR agonists into targeted therapies for metabolic, neurological, and immune disorders.
Table 3: Key Properties of BAY 55-9837
Property | Specification | Research Impact |
---|---|---|
Molecular Weight | 3740.04 g/mol (free); 3854.06 g/mol (TFA salt) | Facilitates pharmacokinetic optimization [3] [10] |
Selectivity Profile | Kd(VPAC2): 0.65 nM; Kd(VPAC1): 100 nM; Kd(PAC1): >1,000 nM | Enables precise receptor signaling studies [3] [9] |
Key Signaling Effects | cAMP accumulation (EC₅₀ = 0.4 nM); p38 MAPK activation | Drives SMN upregulation and anti-inflammation [5] [8] [9] |
Therapeutic Domains | Diabetes, SMA, autoimmunity | Validates VPAC2 as a multi-disease target [1] [3] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7